1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a quinoxaline moiety at the 5-position and a thiophene group at the 3-position of the pyrazole ring. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The quinoxaline group, a nitrogen-containing heterocycle, is known for its role in enhancing π-π stacking interactions in biological targets, while the thiophene moiety contributes to electronic modulation and solubility .
Properties
IUPAC Name |
1-(3-quinoxalin-6-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11(22)21-17(9-15(20-21)13-4-7-23-10-13)12-2-3-14-16(8-12)19-6-5-18-14/h2-8,10,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBUNYKPTRNWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Ring: Starting from o-phenylenediamine and a suitable diketone, the quinoxaline ring can be synthesized through a condensation reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with an α,β-unsaturated carbonyl compound.
Coupling of Thiophene: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the quinoxaline, thiophene, and pyrazole intermediates under appropriate conditions, often using a catalyst and specific solvents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of bases, acids, or catalysts such as palladium.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoxaline and pyrazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The target compound’s structural uniqueness lies in its quinoxaline and thiophene substituents, which distinguish it from analogs bearing phenyl, halogenated phenyl, or methoxy-phenyl groups (Table 1). Key comparisons include:
Research Findings and Limitations
Structural Insights: The quinoxaline-thiophene combination is novel among reported pyrazolines. Computational studies (e.g., Multiwfn for wavefunction analysis) could predict electronic properties .
Activity Gaps: No direct data exists for the target compound’s FabH inhibition or antimicrobial activity. Empirical assays are needed to compare with halogenated analogs .
Synthetic Challenges : Thiophene’s susceptibility to oxidation may necessitate inert atmospheres or milder acids during synthesis .
Biological Activity
The compound 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of quinoxaline derivatives. For instance, derivatives similar to the target compound exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, indicating strong bactericidal properties against strains like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Compound 7b | 0.22 | 0.25 | Staphylococcus aureus |
| Compound 10 | 0.30 | 0.35 | Staphylococcus epidermidis |
2. Anticancer Activity
The anticancer potential of similar pyrazole derivatives has been evaluated through various assays. Notably, compounds with structural similarities to the target compound showed promising results in inhibiting tumor growth in vitro. One derivative demonstrated an IC50 value of 0.07 µM against the epidermal growth factor receptor (EGFR), comparable to established anticancer agents like erlotinib .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound | IC50 (µM) | Target Enzyme/Cell Line |
|---|---|---|
| Compound A | 0.07 | EGFR |
| Compound B | 0.08 | MCF-7 (breast cancer cell line) |
3. Enzyme Inhibition
The inhibition of specific kinases is another area where quinoxaline derivatives have shown efficacy. For example, compounds containing similar structures inhibited ALK5 phosphorylation with IC50 values as low as 0.013 µM . This suggests potential applications in treating diseases where ALK5 is implicated.
Table 3: Enzyme Inhibition Assays
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound X | ALK5 | 0.013 |
| Compound Y | p38α MAPK | >10 |
Case Studies
Several case studies highlight the effectiveness of quinoxaline derivatives in various biological assays:
- Antibacterial Study : A study conducted on a series of quinoxaline derivatives showed that modifications on the thiophene ring significantly enhanced antibacterial activity, particularly against Gram-positive bacteria .
- Cancer Cell Line Testing : Research involving MCF-7 cells revealed that certain pyrazole derivatives exhibited potent antiproliferative effects, leading to decreased cell viability at low concentrations .
- Inhibition Studies : The selectivity and potency of quinoxaline derivatives as ALK5 inhibitors were assessed in enzymatic assays, showing promising results that warrant further exploration for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Key steps include monitoring reaction progress by TLC, isolating the product via precipitation in ice-cold water, and recrystallization from ethanol or DMF/EtOH mixtures to achieve purity .
- Optimization : Varying stoichiometry, reflux duration, and solvent polarity (e.g., ethanol vs. acetic acid) can improve yields. For example, extending reflux time from 4 to 6 hours increased crystallinity in analogous pyrazoline derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 76.67° between quinoxaline and thiophene moieties) and hydrogen-bonding networks (e.g., C–H···O interactions stabilizing crystal packing) .
- FTIR/HPLC : Confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and purity (>95% by reverse-phase HPLC) .
- NMR : Assigns proton environments (e.g., pyrazoline CH₂ protons as doublets of doublets at δ 3.5–4.5 ppm) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodology : Use in vitro assays for antioxidant (DPPH radical scavenging), antimicrobial (MIC against E. coli and S. aureus), and anti-inflammatory (COX-2 inhibition) activities. Compare results to structurally related pyrazoline derivatives with documented bioactivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positioning on quinoxaline/thiophene) influence crystallographic packing and bioactivity?
- Analysis : Substituent steric effects alter dihedral angles (e.g., electron-withdrawing groups on quinoxaline reduce ring coplanarity by ~10°) and hydrogen-bonding motifs, impacting solubility and intermolecular interactions. For example, methoxy groups enhance crystal stability via C–H···π interactions .
- Bioactivity correlation : Methyl groups on thiophene improve membrane permeability, increasing antimicrobial potency by 2–3 fold in analogues .
Q. How can contradictions in synthetic yields or spectral data be resolved?
- Case study : Discrepancies in yields (e.g., 82% vs. 65% for similar compounds) may arise from recrystallization solvent choice (ethanol vs. DMF/EtOH). Ethanol yields larger crystals but lower purity, requiring iterative recrystallization .
- Data validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out byproducts. Replicate crystallization under controlled humidity/temperature to ensure reproducibility .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methods :
- Molecular docking : Predict binding affinity to targets like COX-2 or bacterial DNA gyrase using PyMol or AutoDock. Align with crystallographic data to validate poses .
- DFT calculations : Model electron density maps to explain substituent effects on reactivity (e.g., quinoxaline’s electron-deficient π-system enhances electrophilic substitution) .
Q. What are the limitations in current experimental designs for evaluating this compound’s stability?
- Challenges :
- Degradation under assay conditions : Organic degradation during prolonged bioassays (e.g., 9-hour antimicrobial tests) can skew results. Stabilize samples with cooling (4°C) or antioxidants .
- Solubility constraints : Low aqueous solubility necessitates DMSO formulations, which may interfere with cell-based assays. Use surfactants (e.g., Tween-80) or nanoencapsulation to improve dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
